6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
Properties
IUPAC Name |
6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3S/c1-2-24-16(25)14-13(20-18(24)27)15(28-21-14)17(26)23-9-7-22(8-10-23)12-5-3-11(19)4-6-12/h3-6H,2,7-10H2,1H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSZKVLEKQHBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle progression. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities, particularly as kinase inhibitors.
Indole Derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is unique due to its specific structural features that confer high selectivity and potency as a CDK2 inhibitor. This specificity makes it a promising candidate for targeted cancer therapy .
Biological Activity
The compound 6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a novel synthetic entity that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, particularly its effects on various biological targets and its therapeutic implications.
Chemical Structure
The compound's structure can be broken down into several key components:
- Thiazolo[4,3-d]pyrimidine core : This heterocyclic structure is known for its diverse biological activities.
- Piperazine moiety : The presence of a piperazine ring often enhances the pharmacological profile of compounds by improving solubility and binding affinity.
- Fluorophenyl group : The incorporation of a fluorine atom can significantly affect the compound's lipophilicity and biological activity.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6-ethyl-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-thiazolo[4,3-d]pyrimidine-5,7-dione | Caco-2 | 27.2 | |
| Similar thiazole derivative | A549 | 31.9 |
These compounds demonstrated mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | |
| Vancomycin-resistant Enterococcus faecium | 16 |
The structure–activity relationship (SAR) studies suggest that modifications in the piperazine ring can enhance antimicrobial efficacy.
PARP Inhibition
The compound has been identified as a potential PARP inhibitor , which is significant in cancer therapy. PARP inhibitors are used to target cancers with specific genetic mutations (e.g., BRCA1/2). The compound's ability to inhibit PARP could lead to enhanced efficacy in treating certain types of tumors:
- In vitro studies have shown that it effectively reduces PARP activity in cancer cell lines with BRCA mutations.
Case Studies and Research Findings
- Anticancer Mechanism : A study demonstrated that the compound significantly decreased cell viability in Caco-2 cells compared to untreated controls (39.8% viability) . This suggests a strong anticancer potential that warrants further exploration.
- Antimicrobial Efficacy : Another research highlighted the compound's broad-spectrum antimicrobial activity against drug-resistant strains. It was found to be comparable to daptomycin and showed enhanced activity against resistant pathogens .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can researchers optimize reaction yields?
The synthesis typically involves multi-step protocols, such as:
- Step 1 : Condensation of intermediates (e.g., 4-alkoxyacetophenone derivatives) with hydrazines under reflux in ethanol/acetic acid .
- Step 2 : Vilsmeier-Haack-Arnold formylation to generate pyrazole-carbaldehyde intermediates .
- Step 3 : Coupling with barbituric acid or thiobarbituric acid in ethanol/water . Optimization : Vary catalysts (e.g., APTS), solvents (methanol/ethanol), and reaction times. For example, using ethanol at 78°C improved yields to 87% in analogous syntheses .
Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?
Essential techniques include:
Q. What initial biological screening assays are recommended for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Test carbonic anhydrase or kinase inhibition via spectrophotometric methods .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational binding predictions and experimental bioactivity data?
- Structural Revisions : Re-examine docking parameters (e.g., protonation states of piperazine nitrogen) using molecular dynamics simulations .
- Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics for target proteins .
- Meta-Analysis : Compare with structurally similar compounds (e.g., mubritinib’s oxazole derivatives) to identify critical substituents .
Q. What strategies improve bioavailability in preclinical models?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- Formulation : Use lipid-based nanoparticles or cyclodextrin complexes for in vivo delivery .
- Metabolic Stability : Evaluate CYP450 metabolism using liver microsomes and adjust substituents (e.g., fluorophenyl to trifluoromethyl) .
Q. How to design experiments to elucidate the mechanism of action?
- Target Identification : Employ affinity chromatography with biotinylated derivatives .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cells to map signaling disruptions .
- Structural Studies : Co-crystallize with target proteins (e.g., kinases) using X-ray crystallography .
Q. How can scaffold modifications enhance selectivity for a target enzyme?
- Piperazine Substitutions : Replace 4-fluorophenyl with bulkier groups (e.g., 3,5-dichlorophenyl) to reduce off-target effects .
- Thiazolo-Pyrimidine Core : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic properties .
- SAR Studies : Compare analogs with systematic variations (e.g., ethyl vs. cyclopropyl groups) .
Data Contradiction Analysis
Q. How to address conflicting results in cytotoxicity assays across cell lines?
- Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability .
- Resistance Mechanisms : Test for ATP-binding cassette (ABC) transporter overexpression via qPCR .
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in resistant lines .
Q. Why does the compound show poor correlation between in vitro and in vivo efficacy?
- Pharmacokinetics : Measure plasma half-life and tissue distribution in rodent models .
- Protein Binding : Assess binding to serum albumin using equilibrium dialysis .
- Dose Optimization : Conduct MTD (Maximum Tolerated Dose) studies to refine dosing regimens .
Methodological Tables
Table 1 : Key Reaction Conditions for Piperazine Derivative Synthesis
Table 2 : Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Source | Removal Method |
|---|---|---|
| Unreacted hydrazine | Step 1 condensation | Wash with cold ethanol |
| Byproduct isomers | Ring-closure step | Column chromatography (SiO₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
